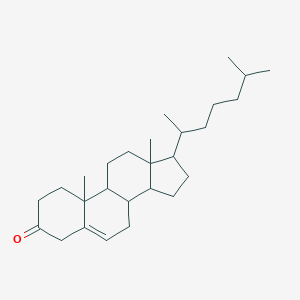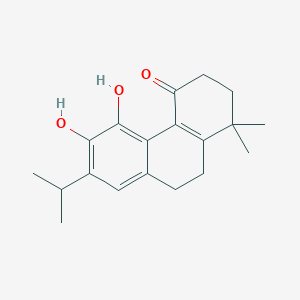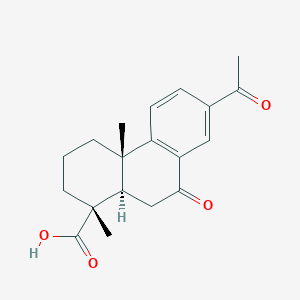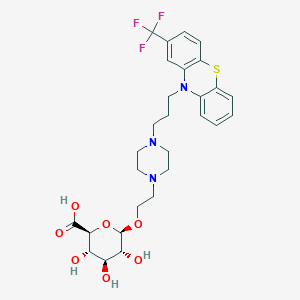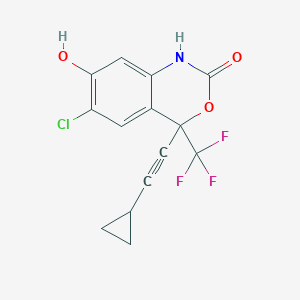
rac 7-Hydroxy Efavirenz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 7-Hydroxy Efavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and has been a cornerstone in HIV treatment for over a decade
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz involves the hydroxylation of efavirenz. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: rac 7-Hydroxy Efavirenz undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
rac 7-Hydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of efavirenz and its metabolites.
Biology: Studied for its effects on cellular metabolism and potential neurotoxic effects.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of efavirenz in HIV treatment.
Wirkmechanismus
rac 7-Hydroxy Efavirenz exerts its effects primarily through its interaction with the HIV reverse transcriptase enzyme. It inhibits the activity of viral RNA-directed DNA polymerase, thereby preventing the replication of the virus . The compound’s mechanism of action involves binding to the enzyme’s active site, leading to the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with similar properties but different pharmacological effects.
8,14-Dihydroxy Efavirenz: A metabolite with additional hydroxyl groups, leading to different biological activities.
Uniqueness: rac 7-Hydroxy Efavirenz is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




